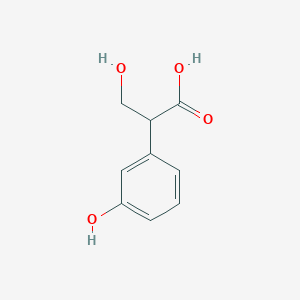![molecular formula C17H22N4O4S B1261174 (2S,3S)-3-{3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-oxo-1-pyrrolidin-1-ylbutan-2-amine](/img/structure/B1261174.png)
(2S,3S)-3-{3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-oxo-1-pyrrolidin-1-ylbutan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-3-{3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-oxo-1-pyrrolidin-1-ylbutan-2-amine is an N-acylpyrrolidine that is the pyrrolidine amide of (2S,3S)-2-amino-3-{3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}butanoic acid. It is a N-acylpyrrolidine and a 1,2,4-oxadiazole.
Scientific Research Applications
Synthesis and Biological Applications
Synthesis of Modified Aza Heterocycles : This compound is used in synthesizing new modified aza heterocycles, particularly 1,2,4-oxadiazoles, which have applications in various biological activities (Tyrkov, 2006).
Anticancer Agents : Derivatives of 1,2,4-oxadiazole, including compounds similar to the one , have shown potential as anticancer agents. These derivatives are synthesized to study their anti-cancer activities, particularly in breast cancer cell lines (Redda & Gangapuram, 2007).
Enzyme Inhibition Studies : Compounds containing 1,3,4-oxadiazole structures, similar to the one being discussed, have been synthesized and screened for enzyme inhibition properties, particularly against butyrylcholinesterase (BChE) enzyme. These compounds also undergo molecular docking studies to understand their binding affinity in human BChE protein (Khalid et al., 2016).
Natural Product Analogs for Antitumor Activity : Analogs of natural products containing a 1,2,4-oxadiazole ring, structurally related to the compound , have been synthesized and tested for antitumor activity toward various cell lines, showing significant potential in cancer treatment (Maftei et al., 2013).
Antibacterial Study : Similar compounds have been synthesized and evaluated for their antibacterial properties, showing moderate to significant activity against various Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Chemical Properties and Synthesis Techniques
Process Development in Synthesis : There is research focused on developing efficient, scalable synthesis methods for compounds structurally related to the one . This includes studies on Knoevenagel reactions and various chemical steps to optimize the synthesis process (Conlon et al., 2006).
Characterization of Derivatives : The synthesis and characterization of mono- and bicyclic heterocyclic derivatives containing 1,2,4-triazole, and 1,3,4-thia-, and -oxadiazole rings, similar to the compound , are extensively studied. This includes spectral and analytical data to understand their chemical properties (El‐Sayed et al., 2008).
properties
Product Name |
(2S,3S)-3-{3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-oxo-1-pyrrolidin-1-ylbutan-2-amine |
|---|---|
Molecular Formula |
C17H22N4O4S |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
(2S,3S)-2-amino-3-[3-(4-methylsulfonylphenyl)-1,2,4-oxadiazol-5-yl]-1-pyrrolidin-1-ylbutan-1-one |
InChI |
InChI=1S/C17H22N4O4S/c1-11(14(18)17(22)21-9-3-4-10-21)16-19-15(20-25-16)12-5-7-13(8-6-12)26(2,23)24/h5-8,11,14H,3-4,9-10,18H2,1-2H3/t11-,14-/m0/s1 |
InChI Key |
SQCDMTZMCHZYGO-FZMZJTMJSA-N |
Isomeric SMILES |
C[C@H](C1=NC(=NO1)C2=CC=C(C=C2)S(=O)(=O)C)[C@@H](C(=O)N3CCCC3)N |
SMILES |
CC(C1=NC(=NO1)C2=CC=C(C=C2)S(=O)(=O)C)C(C(=O)N3CCCC3)N |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=C(C=C2)S(=O)(=O)C)C(C(=O)N3CCCC3)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



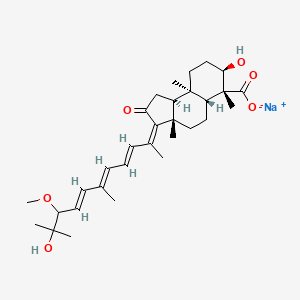
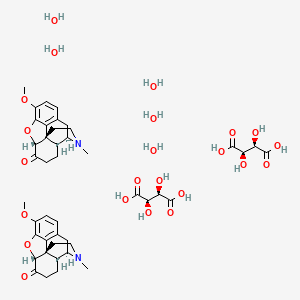
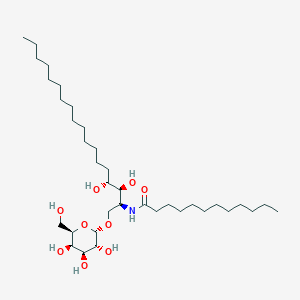
![(9R,10S,13S,14R,16R,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B1261097.png)
![N-(3-ethylphenyl)carbamic acid [(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester](/img/structure/B1261098.png)
![[(2R,3R,4R,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B1261099.png)
![[1,3-oxazol-5-yl-[4-[(1R,3S,4R,5S)-1,3,4,5-tetrahydroxyhexyl]-1,3-oxazol-2-yl]methyl] 13-methyltetradecanoate](/img/structure/B1261104.png)
![(1R)-1,5-anhydro-1-[(1E,3S,4S,5R)-4,5-dihydroxy-3-(nonacosanoylamino)nonadec-1-en-1-yl]-D-galactitol](/img/structure/B1261105.png)
![(1S,5R)-3-[2-chloro-4-(methylsulfonyl)benzoyl]-4-(phenylthio)bicyclo[3.2.1]oct-3-en-2-one](/img/structure/B1261106.png)

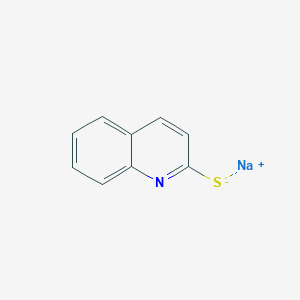
![butanoic acid [(4aS,5R,6R,7aR)-2-hydroxy-2-oxo-6-[6-(1-oxobutylamino)-9-purinyl]-4a,5,6,7a-tetrahydro-4H-furo[2,3-d][1,3,2]dioxaphosphorin-5-yl] ester](/img/structure/B1261111.png)
